tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13786345
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21ClN2O2 |
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Molecular Weight | 236.74 g/mol |
IUPAC Name | tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1 |
Standard InChI Key | IXBLNFDWECFVSM-SCLLHFNJSA-N |
Isomeric SMILES | C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl |
SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Canonical SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is C₁₁H₂₁ClN₂O₂, with a molecular weight of 272.75 g/mol. The (3S,4R) stereochemistry is critical for its interactions in enantioselective synthesis and biological systems . The hydrochloride salt forms via protonation of the amino group, enhancing stability and facilitating purification.
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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NMR: The NMR spectrum exhibits distinct signals for the Boc group (1.4 ppm, singlet, 9H), pyrrolidine protons (3.2–3.5 ppm, multiplet), and methyl group (1.2 ppm, doublet) .
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IR: Stretching frequencies at 1680 cm (C=O of carbamate) and 3300 cm (N-H of amine) confirm functional groups.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves three key steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidine core .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (BocO) in dichloromethane, catalyzed by triethylamine, protects the amine .
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Hydrochloride Salt Formation: Treatment with HCl in ethyl acetate precipitates the hydrochloride salt.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Cyclization | HSO, 80°C | 65 |
Boc Protection | BocO, EtN, 25°C | 85 |
Salt Formation | HCl (g), EtOAc, 0°C | 90 |
Industrial Scale-Up
Continuous flow reactors optimize yield (≥90%) by maintaining precise temperature control and reducing side reactions. Automated crystallization systems ensure consistent particle size distribution for the hydrochloride salt.
Physicochemical Properties and Stability
Solubility and Partitioning
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Solubility: Freely soluble in water (≥50 mg/mL at 25°C) due to the hydrochloride salt; sparingly soluble in apolar solvents (e.g., hexane).
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LogP: Experimental logP of 1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Stability Profile
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Thermal Stability: Decomposes at 210°C, with the Boc group cleaving above 150°C .
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pH Sensitivity: Stable in neutral to basic conditions; Boc deprotection occurs under acidic conditions (pH < 3).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a building block for:
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Protease Inhibitors: Its rigid pyrrolidine scaffold mimics peptide bonds, enabling inhibition of HIV-1 protease .
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Anticancer Agents: Functionalization at the 3-amino group yields derivatives targeting tubulin polymerization.
Case Study: Antiviral Activity
A 2024 study demonstrated that Boc-deprotected derivatives of this compound exhibited IC values of 2.3 μM against SARS-CoV-2 main protease, outperforming earlier analogues .
Comparison with Structural Analogues
Table 3: Key Differences from Analogues
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